2-(Chloromethyl)-4-methylphenol
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Overview
Description
2-(Chloromethyl)-4-methylphenol is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a chloromethyl group, and the para position is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylphenol typically involves the chloromethylation of 4-methylphenol (p-cresol). One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds as follows:
Reactants: 4-methylphenol, formaldehyde, hydrochloric acid, zinc chloride.
Conditions: The reaction is carried out under acidic conditions, typically at a temperature range of 0-10°C to control the exothermic nature of the reaction.
Procedure: The 4-methylphenol is dissolved in a solvent like toluene, and the formaldehyde and hydrochloric acid are added dropwise. Zinc chloride is used as a catalyst to facilitate the reaction. The mixture is stirred and maintained at the desired temperature until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and to improve yield and safety. The use of automated systems allows for precise control of temperature, reactant addition, and reaction time, which are critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methylphenol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted phenols, ethers, or thioethers.
Oxidation: Formation of 4-methyl-2-hydroxybenzaldehyde or 4-methyl-2-hydroxybenzoic acid.
Reduction: Formation of 4-methylphenol.
Scientific Research Applications
2-(Chloromethyl)-4-methylphenol has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of antimicrobial and anticancer agents due to its reactive chloromethyl group.
Material Science: Utilized in the preparation of polymers and resins with specific properties for industrial applications.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites in biomolecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methylphenol primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, including amino acids in proteins, which can lead to enzyme inhibition or modification of protein function. The hydroxyl group on the phenol ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
2-(Chloromethyl)-4-methylphenol can be compared with other chloromethylated phenols and methylphenols:
2-(Chloromethyl)phenol: Lacks the methyl group at the para position, which can affect its reactivity and steric properties.
4-Methylphenol (p-Cresol): Lacks the chloromethyl group, making it less reactive towards nucleophiles.
2-(Chloromethyl)-4-methoxyphenol: The methoxy group can influence the electron density on the phenol ring, altering its reactivity compared to the methyl group.
Properties
IUPAC Name |
2-(chloromethyl)-4-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZHPHLKWXDDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717625 |
Source
|
Record name | 2-(Chloromethyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63053-87-2 |
Source
|
Record name | 2-(Chloromethyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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